H-Gln-OtBu.HCl
Overview
Description
H-Gln-OtBu.HCl, also known as L-Glutamine tert-butyl ester hydrochloride, is a chemical compound with the molecular formula C9H19ClN2O3 . It is a white to off-white powder and is mainly used in the food and pharma industry .
Synthesis Analysis
H-Gln-OtBu.HCl is a commonly used natural amino acid protected soluble derivative . It can be obtained by the reaction of glutamine with tert-butyl hydroxypropionate. First, glutamine is reacted with tert-butylhydroxypropionate under alkaline conditions to produce the corresponding esterified product. Then, the esterified product is reacted with hydrochloric acid to obtain the L-glutamine T-butyl hydrochloride .Molecular Structure Analysis
The molecular structure of H-Gln-OtBu.HCl consists of 9 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 238.712 Da and the monoisotopic mass is 238.108414 Da .Physical And Chemical Properties Analysis
H-Gln-OtBu.HCl has a density of 1.09g/cm³ . It has a melting point of 149 °C (decomp) and a boiling point of 359.5°C at 760 mmHg . The compound is soluble in water and organic solvents . The vapor pressure of H-Gln-OtBu.HCl is 2.36E-05mmHg at 25°C .Scientific Research Applications
Hydrothermal Carbonization (HTC) Applications : H-Gln-OtBu.HCl may be relevant in the context of biomass hydrothermal carbonization. This process, primarily used for converting biomass into hydrochar (HC), finds applications in biofuel production, porous material creation for adsorption, energy storage, and catalysis (Román et al., 2018).
Protein Crystal Structures : The compound could be significant in studying the orientation of asparagine (Asn) and glutamine (Gln) in high-quality protein crystal structures. This research is crucial for understanding protein functions and interactions (Word et al., 1999).
Glutamine in Biosensors and Nanomedicine : The role of glutamine (and related compounds) in the development of graphene-like two-dimensional layered nanomaterials (GLNs) for biosensor and nanomedicine applications has been investigated. These materials offer immense potential in biochemistry and biomedicine due to their unique properties (Yang et al., 2015).
Hexapeptide Synthesis : H-Gln-OtBu.HCl might be involved in the synthesis of hexapeptides, as demonstrated in a study where a hexapeptide mimicking botulinum neurotoxins was synthesized using a liquid-phase fragments coupling strategy (Zhang et al., 2014).
Hydrogel Properties in Regenerative Medicine : This compound could be relevant in the study of hydrogels (HGs) used in regenerative medicine and tissue engineering. HGs are critical for wound treatment and tissue engineering due to their modifiable physicochemical properties (Chyzy & Plonska-Brzezinska, 2020).
Blood-Brain Barrier and Amino Acid Transport : The compound may be important in understanding how the blood-brain barrier SLC7A5/LAT1 amino acid transporter regulates brain interstitial fluid glutamine levels, which is crucial for maintaining central nervous system functions (Dolgodilina et al., 2016).
Protease Targeted Prodrug Development : There's research on using H-Gln-OtBu.HCl in the development of prodrugs targeted at specific proteases, which could have implications in treating cytomegalovirus infections (Sabit et al., 2013).
Lung Injury and Sepsis : The compound could be significant in studying how glutamine attenuates lung injury and improves survival after sepsis, possibly through the enhancement of heat shock protein expression (Singleton et al., 2005).
Future Directions
H-Gln-OtBu.HCl is a commonly used natural amino acid protected soluble derivative. It can be used as starting materials, intermediates, and reagents in the fields of biochemistry and organic synthesis. It can be used in protein synthesis and amino acid modification research, drug synthesis and metabolism, and other biochemical research fields . The future directions of H-Gln-OtBu.HCl could involve further exploration of its applications in these areas.
properties
IUPAC Name |
tert-butyl (2S)-2,5-diamino-5-oxopentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNUNKDKQACNC-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gln-OtBu.HCl | |
CAS RN |
39741-62-3 | |
Record name | H-Gln-OtBu hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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